![molecular formula C18H24N4O7 B10771809 Lys[Z(NO2)]-Pro](/img/structure/B10771809.png)
Lys[Z(NO2)]-Pro
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Overview
Description
Lys[Z(NO₂)]-Pro is a synthetic peptidomimetic compound designed to inhibit peptide transporters, particularly proton-dependent oligopeptide transporters (POTs) such as PEPT1 (SLC15A1). This compound features a lysine residue modified with a benzyloxycarbonyl (Z) group and a nitro (NO₂) substituent, linked to proline. Its structure enables competitive inhibition of di-/tripeptide uptake by binding to the transporter’s active site, as demonstrated in studies using SURFE2R technology . Lys[Z(NO₂)]-Pro is primarily utilized in biochemical assays to probe substrate-transporter interactions, with implications for drug development targeting nutrient absorption or prodrug delivery systems .
Preparation Methods
Core Synthetic Strategy
The synthesis of Lys[Z(NO₂)]-Pro follows a modular approach, integrating solid-phase peptide synthesis (SPPS) principles with orthogonal protection strategies. The process can be divided into three phases:
Phase 1: Protection of Lysine’s Amino Group
The ε-amino group of lysine is selectively protected using a 4-nitro-benzyloxycarbonyl (Z(NO₂)) group. This step ensures compatibility with subsequent coupling reactions while maintaining the proline residue’s integrity.
Key Reaction:
Lysine → Z(NO₂)-Lysine via nitration of the benzyloxycarbonyl (Z) moiety.
Mechanism:
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Z-Group Introduction: The Z group (benzyloxycarbonyl) is first attached to lysine’s ε-amino group using benzyl chloroformate or similar reagents.
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Nitration: The Z group undergoes nitration at the para position of the benzyl ring using nitric acid or nitronium tetrafluoroborate (NO₂⁺BF₄⁻), yielding Z(NO₂)-protected lysine .
Critical Factors:
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Temperature Control: Nitration typically occurs at 0–5°C to prevent over-nitration or side reactions.
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) is used to stabilize intermediates .
Activation and Coupling with Proline
The Z(NO₂)-protected lysine is activated for peptide bond formation with proline. This step employs carbodiimide-mediated coupling, a standard method in peptide synthesis.
Step 2.1: Activation of Z(NO₂)-Lysine
The carboxyl group of Z(NO₂)-Lysine is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DMF. This forms an active ester intermediate, enhancing nucleophilic attack by proline’s amino group.
Reaction Conditions:
Parameter | Value |
---|---|
Solvent | DMF, DCM, or THF |
Temperature | Room temperature (20–25°C) |
DCC:NHS Ratio | 1:1.2 |
Reaction Time | 2–4 hours |
Step 2.2: Coupling with Proline
Proline’s amino group reacts with the activated Z(NO₂)-Lysine to form the dipeptide bond. The reaction is monitored via HPLC or LC-MS to ensure >95% conversion.
Key Reagents:
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Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
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Catalyst: 4-Dimethylaminopyridine (DMAP) for improved coupling efficiency .
Purification and Characterization
Post-coupling, the crude product undergoes rigorous purification to remove unreacted starting materials and side products.
Purification Techniques
Method | Purpose | Efficiency |
---|---|---|
Reverse-Phase HPLC | Separates hydrophobic Z(NO₂)-Lysine from polar byproducts | >98% purity after single pass |
Ion-Exchange Chromatography | Removes charged impurities (e.g., DCC byproducts) | Complementary to HPLC |
Crystallization | Final polishing step using cold ethyl acetate or hexane | Yields crystalline solid |
Structural Validation:
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NMR Spectroscopy: Confirms the Z(NO₂) group’s para-nitro substitution and proline’s cyclic structure.
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Mass Spectrometry: Verifies the molecular weight (408.4 g/mol) and isotopic distribution .
Lys[Z(NO₂)]-Pro’s synthesis differs from related compounds in its nitro-group introduction and coupling specificity. Below is a comparison with analogous dipeptides:
Advantages of Lys[Z(NO₂)]-Pro:
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Enhanced Affinity: The nitro group increases binding to hydrophobic pockets in transporters (e.g., the PZ pocket in PEPT1) .
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Stability: Resistance to hydrolysis due to the electron-withdrawing nitro group stabilizes the carbamate linkage .
Industrial-Scale Production
For large-scale synthesis, automated peptide synthesizers optimize reaction times and reagent usage.
Optimized Protocol
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Batch Size: 10–100 mmol.
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Solvent: DMF or N-methylpyrrolidone (NMP) for high solubility.
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Catalyst Loading: DMAP (0.1 eq) to accelerate coupling.
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Workup: Direct precipitation with tert-butyl methyl ether (TBME) to minimize losses.
Yield Improvements:
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Pretreatment: Pre-activation of Z(NO₂)-Lysine with NHS/DCC for 30 minutes before proline addition.
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Temperature Cycling: Brief heating (40°C) to dissolve proline, followed by cooling to 0°C for coupling .
Challenges and Solutions
Common Issues
Challenge | Solution | Outcome |
---|---|---|
Incomplete Coupling | Prolong reaction time (6–8 hours) | >95% conversion |
DCC Urea Byproducts | Use DCC with HOBt or Oxyma® | Reduced side products |
Proline Racemization | Maintain pH < 8 during coupling | Retains proline’s L-configuration |
Racemization Mitigation
Proline’s secondary amine is less prone to racemization than primary amines, but strict pH control (pH 7–8) during coupling minimizes isomerization .
Mechanistic Insights from Structural Studies
Crystallographic data of related inhibitors (e.g., LZNV) reveal how Z(NO₂)-modified dipeptides interact with transporters:
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Hydrophobic Interactions: The Z(NO₂) moiety occupies a hydrophobic pocket (PZ pocket) formed by aromatic residues (e.g., Phe318 in YePEPT) .
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Electrostatic Interactions: The nitro group participates in weak hydrogen bonds with polar residues (e.g., Ser412) .
These interactions explain Lys[Z(NO₂)]-Pro’s high affinity (Kᵢ = 5–10 μM) for PEPT1/PEPT2 .
Chemical Reactions Analysis
Types of Reactions
Lys[Z(NO2)]-Pro can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyl-oxycarbonyl group can be removed through hydrogenation.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Conversion to Lys[Z(NH2)]-Pro.
Reduction: Formation of Lys-Pro after deprotection.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Model Compound : Lys[Z(NO2)]-Pro is utilized as a model compound in peptide synthesis studies. It aids researchers in understanding peptide bond formation and protection strategies.
- Reactivity Studies : The compound's reactivity allows for investigations into the stability of peptide bonds under different conditions.
Biology
- Inhibition of Peptide Transporters : As a high-affinity inhibitor of PEPT1 and PEPT2, this compound is instrumental in studying the transport mechanisms of these proteins. Its binding affinity ranges from 5 to 10 μM, making it effective in competitive inhibition assays .
- Cellular Uptake Studies : Research has demonstrated that this compound competes with various dipeptides for uptake into cells without being transported itself. This property is useful for understanding substrate binding domains within transporter proteins .
Medicine
- Therapeutic Potential : The inhibitory properties of this compound have potential therapeutic applications in enhancing drug delivery systems by inhibiting peptide transporters, thereby increasing the bioavailability of co-administered drugs.
- Pharmacological Studies : Investigations into the physiological roles of PEPT1 and PEPT2 have been facilitated by this compound, leading to insights into how peptide transport inhibitors can affect drug absorption and metabolism.
Industry
- Drug Development : this compound is being explored in the development of new peptide-based drugs. Its ability to inhibit peptide transporters can be leveraged to design more effective therapeutic agents.
- Biotechnology Applications : The compound's properties are also being examined for use in biotechnological applications where peptide transport modulation is required.
Case Studies
Several studies have documented the effectiveness of this compound in various experimental settings:
- Competitive Inhibition Studies : Research conducted using human Caco-2 cells expressing PEPT1 demonstrated that this compound effectively inhibits dipeptide uptake through competitive mechanisms. This was evidenced by high-performance liquid chromatography (HPLC) analysis showing no presence of the inhibitor within cell extracts after exposure .
- Structural Analysis : Crystallographic studies have revealed detailed interactions between this compound and the binding sites of PEPT1, providing insights into how structural modifications can enhance inhibitory efficacy against peptide transporters .
- Therapeutic Explorations : Ongoing investigations are focused on leveraging the properties of this compound to improve drug delivery systems for therapeutic peptides, potentially transforming how certain medications are administered and absorbed within the body.
Mechanism of Action
Lys[Z(NO2)]-Pro exerts its effects by competitively inhibiting the peptide transporters PEPT1 and PEPT2. These transporters facilitate the uptake of di- and tripeptides across cellular membranes. By binding to the transporters, this compound blocks the transport of natural substrates, thereby modulating the absorption and reabsorption processes in the intestine and kidney .
Comparison with Similar Compounds
Lys[Z(NO₂)]-Pro belongs to a class of modified peptides and peptidomimetics designed to modulate transporter activity. Below is a detailed comparison with structurally and functionally analogous compounds:
Structural Analogues
Lys[Z(NO₂)]-Val Structure: Similar to Lys[Z(NO₂)]-Pro but substitutes proline with valine. Activity: Exhibits an IC₅₀ of 380 µM against PEPT1, as measured via SURFE2R electrophysiology . The valine residue enhances hydrophobic interactions with the transporter’s substrate-binding pocket compared to proline. Applications: Used to study PEPT1 inhibition kinetics and substrate specificity .
Lys[Z]-Pro Structure: Lacks the nitro group on the benzyloxycarbonyl (Z) moiety. Activity: Reduced inhibitory potency compared to Lys[Z(NO₂)]-Pro, highlighting the critical role of the NO₂ group in enhancing binding affinity through electron-withdrawing effects .
Arg(NO₂)-Gly-Asp(OBzl)-Val Structure: A tetrapeptide featuring nitroarginine and benzyl-protected aspartate. Activity: Targets integrin receptors but shares functional similarities in nitro-group-mediated binding enhancement. Used in thrombosis studies .
Functional Analogues
4-Aminomethylbenzoic Acid Structure: A non-peptidic inhibitor of PEPT1. Activity: Competes with dipeptides for transporter binding but lacks the nitro group, resulting in lower specificity compared to Lys[Z(NO₂)]-Pro .
Sulfonylureas (e.g., Glyburide) Structure: Small molecules with sulfonylurea moieties. Activity: Inhibit PEPT1 indirectly via ATP-sensitive potassium channel modulation, unlike Lys[Z(NO₂)]-Pro’s direct competitive inhibition .
Table 1: Comparative Analysis of Lys[Z(NO₂)]-Pro and Analogues
†Estimated from reduced potency due to absence of NO₂ group.
Mechanistic Insights
- Role of Nitro Group: The NO₂ substituent in Lys[Z(NO₂)]-Pro enhances binding to PEPT1 by stabilizing electrostatic interactions with positively charged residues in the transporter’s substrate-binding pocket .
Research Findings
- Inhibition Efficiency: Lys[Z(NO₂)]-Val (IC₅₀ = 380 µM) outperforms Lys[Z]-Pro, underscoring the NO₂ group’s importance .
- Thermostability: Unlike unmodified peptides, Z(NO₂)-containing compounds exhibit enhanced stability in physiological conditions, making them suitable for in vitro assays .
- Clinical Relevance: Analogues like Arg(NO₂)-Gly-Asp(OBzl)-Val demonstrate the broader applicability of nitro-modified peptides in targeting diverse biological pathways .
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing Lys[Z(NO²)]-Pro, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols should include stepwise protection-deprotection strategies for the nitro group (Z(NO²)) and proline residues, with characterization via HPLC, NMR, and mass spectrometry. Reproducibility requires documenting solvent purity, reaction temperatures, and catalyst ratios. Experimental sections must adhere to guidelines for clarity, including supplementary data for non-standard conditions . Validate reproducibility by replicating procedures across independent labs and cross-referencing spectral data with literature.
Q. How can researchers identify conflicting spectral data for Lys[Z(NO²)]-Pro in existing literature?
- Methodological Answer : Perform a systematic literature review using databases like SciFinder or Reaxys, filtering for peer-reviewed studies. Compare NMR chemical shifts (e.g., δ values for NO² groups) and IR absorption bands. Discrepancies may arise from solvent effects, pH variations, or crystallographic vs. solution-state data. Use tools like Lysis (Python-based) to visualize multi-dimensional data and isolate variables .
Q. What criteria should guide the selection of analytical techniques for characterizing Lys[Z(NO²)]-Pro?
- Methodological Answer : Prioritize techniques based on the research objective:
Advanced Research Questions
Q. How can contradictory bioactivity results for Lys[Z(NO²)]-Pro in enzyme inhibition assays be reconciled?
- Methodological Answer : Conduct a meta-analysis of assay conditions (e.g., buffer pH, temperature, enzyme isoforms). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Advanced approaches:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. non-competitive inhibition.
- Molecular Dynamics Simulations : Model interactions between Lys[Z(NO²)]-Pro and active sites using software like GROMACS. Cross-validate with kinetic data .
Q. What experimental designs optimize the stability of Lys[Z(NO²)]-Pro under physiological conditions?
- Methodological Answer : Design a factorial experiment testing variables:
Q. How can multi-omics data be integrated to study Lys[Z(NO²)]-Pro’s role in cellular pathways?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to map interactions. For visualization, employ Lysis’s MultiCut GUI to overlay time-resolved data and identify correlations between NO²-modified peptides and downstream metabolites .
Q. Methodological Frameworks for Rigorous Inquiry
Q. How should the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to Lys[Z(NO²)]-Pro studies?
- Answer :
- Feasible : Ensure access to nitro-group synthesis facilities and chiral HPLC.
- Novel : Explore understudied applications (e.g., nitration-dependent protein folding).
- Ethical : Address safety protocols for nitro compound handling.
- Relevant : Align with NIH priorities on post-translational modifications .
Q. What strategies mitigate bias when interpreting conflicting data on Lys[Z(NO²)]-Pro’s reactivity?
- Answer : Implement blinded data analysis, where spectra are anonymized before assignment. Use consensus scoring among independent analysts. Predefine exclusion criteria (e.g., signal-to-noise ratio < 10) to standardize interpretations .
Q. Data Analysis & Visualization
Q. Which computational tools are recommended for analyzing Lys[Z(NO²)]-Pro’s conformational dynamics?
- Answer : Combine Gaussian (DFT calculations for electronic properties) with PyMOL (structural visualization). For large datasets, use Dask in Lysis to parallelize analyses across HPC clusters. Validate models with experimental circular dichroism spectra .
Q. How should researchers present multi-parametric data for Lys[Z(NO²)]-Pro in publications?
- Answer : Use composite figures with:
- Panel A : Time-lapsed HPLC chromatograms (stacked plots).
- Panel B : Heatmaps of enzyme inhibition IC₅₀ values across pH levels.
- Panel C : 3D scatterplots (via Lysis) correlating nitro-group stability with solvent polarity.
Follow journal guidelines (e.g., Beilstein JOC) to avoid redundancy between text and visuals .
Properties
Molecular Formula |
C18H24N4O7 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S)-1-[2-amino-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O7/c19-14(16(23)21-11-3-5-15(21)17(24)25)4-1-2-10-20-18(26)29-13-8-6-12(7-9-13)22(27)28/h6-9,14-15H,1-5,10-11,19H2,(H,20,26)(H,24,25)/t14?,15-/m0/s1 |
InChI Key |
XECWFUGQRJPWRP-LOACHALJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
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